- Systematic ligand variation to modulate the electrochemical properties of iron and manganese complexesDalton Transactions, 2019, 48(35), 13205-13211,
Cas no 90-52-8 (6-methoxyquinolin-8-amine)

6-methoxyquinolin-8-amine structure
Produktname:6-methoxyquinolin-8-amine
6-methoxyquinolin-8-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-Amino-6-methoxyquinoline
- 6-Methoxyquinolin-8-amine
- 6-Methoxy-quinolin-8-ylamine
- Amichin
- 6-Methoxy-8-quinolinamine
- 6-Methoxy-8-aminoquinoline
- 8-Quinolinamine, 6-methoxy-
- 6-Methoxy-8-quinolylamine
- 8-Quinolineamine, 6-methoxy-
- QUINOLINE, 8-AMINO-6-METHOXY-
- 8-Quinolinamine, 6-methoxy- (9CI)
- 35HXP99PXF
- WR 15081
- YGGTVPCTAKYCSQ-UHFFFAOYSA-N
- NSC13573
- PRI_175.0866_12.2
- Q63396194
- WLN: T66 BNJ HO1 JZ
- PubChem756
- NSC 119507
- TG1-293-1
- NSC 13573
- SCHEMBL454942
- EINECS 202-001-3
- PRIMAQUINE DIPHOSPHATE IMPURITY C [EP IMPURITY]
- 8-amino-6-methoxy quinoline
- FT-0631433
- UNII-35HXP99PXF
- 6-methoxy-8-quinolylamin
- NSC119507
- 90-52-8
- DTXSID30237983
- STK786602
- MLS-0445965.0001
- NSC-13573
- 6-Methoxyquinolin-8-ylamine
- 6-methoxy-quinolin-8-yl-amine
- F1901-0147
- J-519362
- (6-methoxy-8-quinolyl)amine
- BRN 0133397
- AM807236
- CHEMBL1759
- cid_7023
- AB00375725-02
- 6-Methoxy-8-amino-quinoline
- VT1420
- CS-W022555
- MFCD00672902
- BDBM40734
- LS-141310
- CS-O-15468
- AS-15779
- EN300-80317
- NSC-119507
- AKOS000267879
- 6-Methoxy-8-quinolinamine (ACI)
- Quinoline, 8-amino-6-methoxy- (6CI, 7CI)
- NSC 119508
- DB-007216
- SY004659
- NS00126905
- 6-methoxyquinolin-8-amine
-
- MDL: MFCD00672902
- Inchi: 1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
- InChI-Schlüssel: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
- Lächelt: N1C2C(=CC(=CC=2N)OC)C=CC=1
- BRN: 0133397
Berechnete Eigenschaften
- Genaue Masse: 174.07900
- Monoisotopenmasse: 174.079
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 174
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 48.1
- Oberflächenladung: 0
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Weiße Kristalle.
- Dichte: 1.217
- Schmelzpunkt: 41°C
- Siedepunkt: 361.8±27.0°C at 760 mmHg
- Flammpunkt: 361.8 °C at 760 mmHg
- Stabilität/Haltbarkeit: Incompatible with strong oxidizing agents.
- PSA: 48.14000
- LogP: 2.40680
- Löslichkeit: Nicht bestimmt.
6-methoxyquinolin-8-amine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Sicherheitshinweise: S26; S37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Gefahrenklasse:IRRITANT
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
6-methoxyquinolin-8-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3456-1G |
6-Methoxyquinolin-8-amine |
90-52-8 | >95.0%(GC) | 1g |
¥150.00 | 2024-04-15 | |
Enamine | EN300-80317-5.0g |
6-methoxyquinolin-8-amine |
90-52-8 | 95% | 5.0g |
$99.0 | 2024-05-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291658A-1 g |
8-Amino-6-methoxyquinoline, |
90-52-8 | ≥99% | 1g |
¥752.00 | 2023-07-11 | |
Life Chemicals | F1901-0147-5g |
6-methoxyquinolin-8-amine |
90-52-8 | 95% | 5g |
$70.0 | 2023-09-07 | |
eNovation Chemicals LLC | D211344-5g |
6-Methoxy-quinolin-8-ylamine |
90-52-8 | 97% | 5g |
$225 | 2024-05-24 | |
Alichem | A189005135-10g |
8-Amino-6-methoxyquinoline |
90-52-8 | 98% | 10g |
$151.20 | 2023-08-31 | |
eNovation Chemicals LLC | D957487-25g |
8-Amino-6-methoxyquinoline |
90-52-8 | 97% | 25g |
$140 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291658-250 mg |
8-Amino-6-methoxyquinoline, |
90-52-8 | ≥99% | 250MG |
¥376.00 | 2023-07-11 | |
Chemenu | CM118856-10g |
8-Amino-6-methoxyquinoline |
90-52-8 | 98% | 10g |
$*** | 2023-05-29 | |
Chemenu | CM118856-500g |
8-Amino-6-methoxyquinoline |
90-52-8 | 98% | 500g |
$*** | 2023-05-29 |
6-methoxyquinolin-8-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 11, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 11, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Carbon , Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; 12 h, 80 °C
Referenz
- Uncatalyzed, on water oxygenative cleavage of inert C-N bond with concomitant 8,7-amino shift in 8-aminoquinoline derivativesGreen Chemistry, 2019, 21(7), 1735-1742,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, neutralized, rt
Referenz
- Primacenes: Novel non-cytotoxic primaquine-ferrocene conjugates with anti-Pneumocystis carinii activityMedChemComm, 2010, 1(3), 199-201,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 48 h, rt
Referenz
- Influence of Functionalized Substituents on the Electron-Transfer Abilities of Copper Guanidinoquinoline ComplexesEuropean Journal of Inorganic Chemistry, 2018, 2018(46), 4997-5006,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 25 °C
Referenz
- Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activityEuropean Journal of Medicinal Chemistry, 2021, 215,,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Carbon , Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ; 12 h, 80 °C
Referenz
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer PathwayJournal of Organic Chemistry, 2019, 84(16), 9869-9896,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Piperidine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 72 h, -78 °C
Referenz
- Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary AnilinesAngewandte Chemie, 2021, 60(14), 7669-7674,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol , Water ; 5 h, rt
1.2 Reagents: Triethylamine ; rt
1.2 Reagents: Triethylamine ; rt
Referenz
- Visible-light-photocatalyzed reductions of N-heterocyclic nitroaryls to anilines utilizing ascorbic acid reductantOrganic Letters, 2019, 21(10), 3764-3768,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (MOF-74(Zn)-supported) , Titanium, hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ-hydroxyocta-… Solvents: Water ; 12 h, 1 atm, rt
Referenz
- The selective hydrogenation of nitroarenes and alkenes catalyzed by Pd@MOFs: The role of electronic interactions between Pd nanoparticles and MOFs on the reactionMolecular Catalysis, 2020, 495,,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ; 3 h, 100 °C
Referenz
- Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditionsChemical Communications (Cambridge, 2023, 59(30), 4527-4530,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
- Transition metal free oxygenation of 8-aminoquinoline amides in waterGreen Chemistry, 2018, 20(11), 2472-2476,
Herstellungsverfahren 14
Herstellungsverfahren 15
6-methoxyquinolin-8-amine Raw materials
6-methoxyquinolin-8-amine Preparation Products
6-methoxyquinolin-8-amine Verwandte Literatur
-
Vipin Kumar,Klaus Banert,Devalina Ray,Biswajit Saha Org. Biomol. Chem. 2019 17 10245
-
Vinayak Botla,NavyaSree Pilli,Chandrasekharam Malapaka Green Chem. 2019 21 1735
-
3. 125. Contributions to the chemistry of synthetic antimalarials. Part II. TetrahydropamaquinH. J. Barber,W. R. Wragg J. Chem. Soc. 1946 610
-
4. 330. Attempts to find new antimalarials. Part XII. Further variations in the group of the quinolines with basic side chainsRobert Robinson,M. L. Tomlinson J. Chem. Soc. 1934 1524
-
5. 148. Attempts to find new antimalarials. Part XIXW. L. Glen,Robert Robinson J. Chem. Soc. 1943 557
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-52-8)8-AMINO-6-METHOXYQUINOLINE

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:90-52-8)6-methoxyquinolin-8-amine

Reinheit:99%/99%
Menge:100g/500g
Preis ($):348.0/1323.0